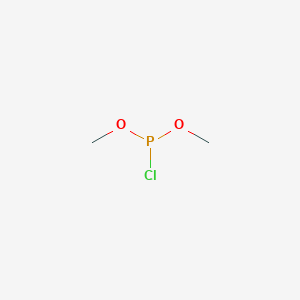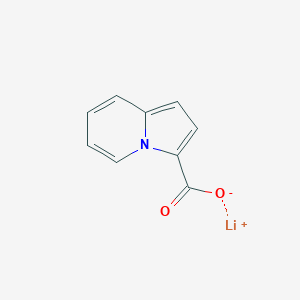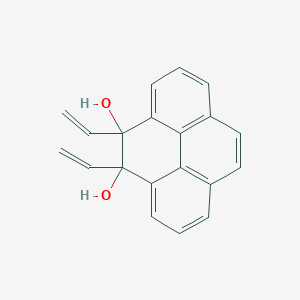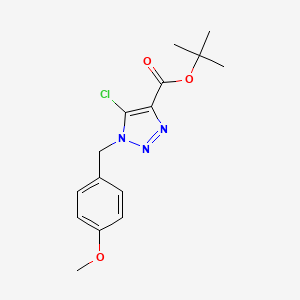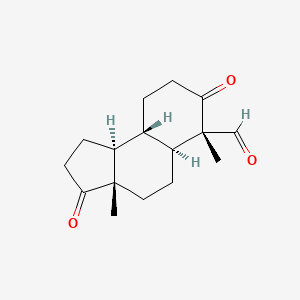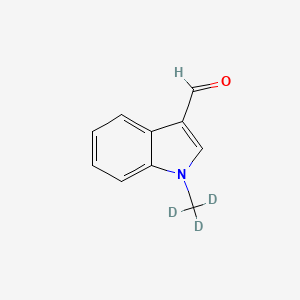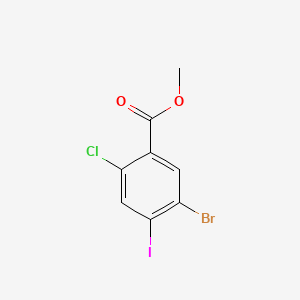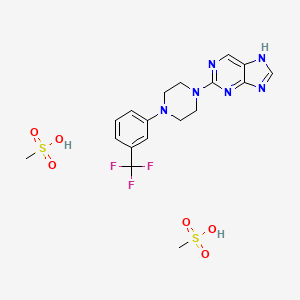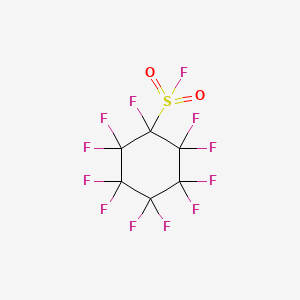
Cyclohexanesulfonyl fluoride, undecafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecafluorocyclohexanesulfonyl fluoride is a fluorinated compound with the molecular formula C₆F₁₂O₂S. It is known for its high chemical and thermal stability, making it a valuable compound in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undecafluorocyclohexanesulfonyl fluoride can be synthesized through several methods. One common approach involves the direct fluorosulfonylation of cyclohexane derivatives using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions . Another method involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides .
Industrial Production Methods
In industrial settings, the production of undecafluorocyclohexanesulfonyl fluoride often involves the use of sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO₂⁺” synthons . These methods are preferred due to their scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Undecafluorocyclohexanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with undecafluorocyclohexanesulfonyl fluoride include nucleophiles like amines and alcohols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reactions with amines can produce sulfonamides, while reactions with alcohols can yield sulfonate esters .
Applications De Recherche Scientifique
Undecafluorocyclohexanesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various fluorinated compounds.
Chemical Biology: It serves as a reactive probe in chemical biology due to its ability to form stable covalent bonds with biological molecules.
Drug Discovery: Its unique properties make it a valuable intermediate in the development of pharmaceuticals.
Materials Science: It is used in the production of advanced materials with high chemical and thermal stability.
Mécanisme D'action
The mechanism of action of undecafluorocyclohexanesulfonyl fluoride involves its ability to form stable covalent bonds with nucleophilic sites on target molecules. This reactivity is due to the electrophilic nature of the sulfonyl fluoride group, which readily reacts with nucleophiles such as amines and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to undecafluorocyclohexanesulfonyl fluoride include:
- Perfluorobutanesulfonyl fluoride (PBSF)
- Perfluorohexane sulfonyl fluoride (PHxSF)
- Perfluorooctane sulfonyl fluoride (POSF)
- Perfluorodecane sulfonyl fluoride (PDSF)
Uniqueness
Undecafluorocyclohexanesulfonyl fluoride is unique due to its specific molecular structure, which imparts high chemical and thermal stability. This makes it particularly valuable in applications requiring robust performance under extreme conditions .
Propriétés
Numéro CAS |
355-03-3 |
|---|---|
Formule moléculaire |
C6F12O2S |
Poids moléculaire |
364.11 g/mol |
Nom IUPAC |
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6F12O2S/c7-1(8)2(9,10)4(13,14)6(17,21(18,19)20)5(15,16)3(1,11)12 |
Clé InChI |
SUYQQGZHVVTMNY-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(C(C1(F)F)(F)F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


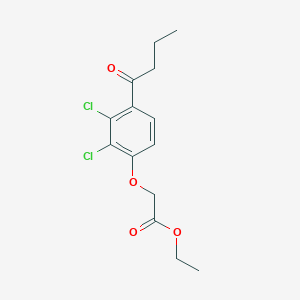
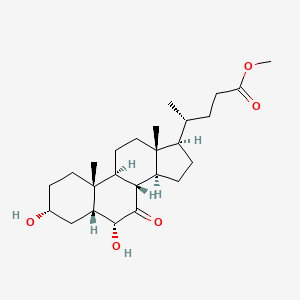
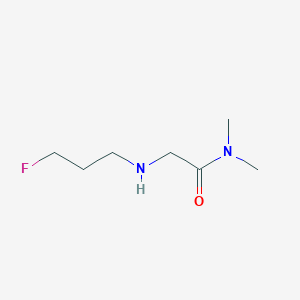
![2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B15290398.png)
![sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid](/img/structure/B15290405.png)
